molecular formula C7H14N2O6P- B1261583 N-delta-(phosphonoacetyl)-L-ornithine

N-delta-(phosphonoacetyl)-L-ornithine

Cat. No.: B1261583
M. Wt: 253.17 g/mol
InChI Key: FCIHAQFHXJOLIF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Key Milestones in PALO Research

Year Development Significance
1977 First chemical synthesis Established PALO as a mechanistic probe for OTC
1978 Kinetic characterization Demonstrated 250-fold greater binding affinity than natural substrate carbamoyl phosphate
1979 Peptide conjugate studies Revealed membrane permeability challenges in bacterial systems
2010 Boroxazolidinone-based synthesis Improved yield and scalability for biochemical applications

Structural Relationship to Ornithine Transcarbamylase (OTC) Substrates

PALO’s design exploits conserved features of OTC’s catalytic mechanism. The enzyme catalyzes citrulline formation via nucleophilic attack by ornithine’s δ-amine on carbamoyl phosphate’s carbonyl carbon. PALO mimics the tetrahedral intermediate through:

  • Phosphonate group : Replaces the planar carbonyl of carbamoyl phosphate with a tetrahedral phosphorus center, mimicking the transition state’s geometry.
  • Acetyl-ornithine backbone : Maintains hydrogen-bonding interactions with OTC’s active-site residues (Gln171, His168, Arg330).

Structural Comparison: PALO vs. Natural Substrates

Feature Carbamoyl Phosphate Ornithine PALO
Reactive group -C(=O)-O-PO$$_3^{2-}$$ -NH$$_2$$ -PO$$3^{2-}$$-CH$$2$$-CO-
Charge at pH 7.4 −2 (phosphate) +1 (δ-amine) −2 (phosphonate)
Key enzyme interactions Arg141, His168 Asp263, Cys303 Gln171, Arg330

X-ray crystallography of human OTC complexed with PALO (PDB: 1oth) revealed:

  • Phosphonate binding : Stabilized by salt bridges with Arg330 and hydrogen bonds with Gln171.
  • Ornithine moiety : Aligns with substrate-binding pockets via interactions with Asp263 and Cys303.
  • Transition-state mimicry : The P–C bond length (1.81 Å) closely matches the theoretical transition state’s geometry.

Catalytic Residue Engagement

Residue Role in Native Reaction Interaction with PALO
Gln171 Stabilizes δ-amine charge Hydrogen bonds to phosphonate
Arg330 Binds phosphate group Salt bridge with phosphonate
His168 Polarizes carbonyl oxygen π-stacking with acetyl group

Properties

Molecular Formula

C7H14N2O6P-

Molecular Weight

253.17 g/mol

IUPAC Name

2-azaniumyl-5-[[2-[hydroxy(oxido)phosphoryl]acetyl]amino]pentanoate

InChI

InChI=1S/C7H15N2O6P/c8-5(7(11)12)2-1-3-9-6(10)4-16(13,14)15/h5H,1-4,8H2,(H,9,10)(H,11,12)(H2,13,14,15)/p-1

InChI Key

FCIHAQFHXJOLIF-UHFFFAOYSA-M

Canonical SMILES

C(CC(C(=O)[O-])[NH3+])CNC(=O)CP(=O)(O)[O-]

Synonyms

N(delta)-(phosphonoacetyl)-L-ornithine
N-(phosphonoacetyl)-L-ornithine
N-delta-(phosphonoacetyl)-L-ornithine
N-delta-PHOOR
N5-(phosphonoacetyl)-L-ornithine
N5-phosphonoacetyl-L-ornithine
PALO cpd

Origin of Product

United States

Scientific Research Applications

Enzyme Inhibition Studies

N-delta-(phosphonoacetyl)-L-ornithine has been identified as a potent inhibitor of ornithine transcarbamylase, an enzyme critical in the urea cycle. The inhibition constant KiK_i for this compound is approximately 0.77 µM, indicating a strong affinity for the enzyme under physiological conditions (pH 8.0, 37°C) .

Table 1: Inhibition Characteristics of this compound

Parameter Value
Inhibition Constant KiK_i0.77 µM
pH8.0
Temperature37°C

The compound does not penetrate bacterial membranes effectively; hence, researchers have developed tripeptide derivatives to enhance its uptake through bacterial permease systems . This modification allows for in vivo studies on bacterial growth inhibition, demonstrating the compound's potential in antibiotic development.

Genetic and Molecular Studies

Recent studies have utilized this compound in mutation analyses related to ornithine transcarbamylase deficiency (OTCD). For instance, molecular docking studies have shown that this compound can bind to the catalytic site of mutated OTC enzymes, providing insights into how specific mutations affect enzyme function and substrate binding .

Table 2: Mutation Impact on OTC Functionality

Mutation Effect on OTC Activity Binding Affinity with this compound
Q171HReducedDisrupted interatomic interactions
N199HLate onset OTCDAltered binding dynamics

These findings highlight the utility of this compound as a tool for studying genetic variations and their biochemical consequences in metabolic disorders.

Potential Therapeutic Applications

The therapeutic potential of this compound extends beyond its role as an enzyme inhibitor. Its structural similarity to other antimetabolites suggests that it may be explored as a chemotherapeutic agent. Research indicates that modifications to its structure could yield compounds with enhanced efficacy against specific cancer types by targeting metabolic pathways critical for tumor growth .

Case Studies and Research Findings

Several case studies have demonstrated the effectiveness of this compound in experimental settings:

  • Bacterial Growth Inhibition: A study illustrated that higher concentrations (≥0.75 mM) of glycylglycyl-N-delta-(phosphonoacetyl)-L-ornithine led to bacteriostatic effects on Escherichia coli strains, indicating its potential use in developing new antibiotics .
  • OTCD Mutation Analysis: Investigations into novel OTC mutations revealed that this compound could serve as a substrate analogue, providing a basis for future therapeutic strategies aimed at correcting metabolic deficiencies caused by these mutations .

Chemical Reactions Analysis

Mechanism of Enzyme Inhibition

PALO acts as a competitive inhibitor of Escherichia coli OTC by mimicking the tetrahedral transition state formed during the transcarbamoylation reaction. Key properties include:

  • Binding Affinity : Exhibits a low inhibition constant (Ki=0.77muMK_i=0.77\\mu M) at pH 8.0 and 37°C, indicating strong interaction with the enzyme's active site .

  • Structural Mimicry : Combines features of both substrates (carbamoyl phosphate and ornithine), positioning its phosphonoacetyl group to occupy the carbamoyl phosphate-binding domain and its ornithine moiety to bind the ornithine site .

  • Conformational Effects : Induces large ligand-dependent ultraviolet difference spectra (Δϵmax1,800\M1\cm1\Delta \epsilon_{\text{max}}\approx 1,800\M^{-1}\cm^{-1}) in wild-type OTC, reflecting protein conformational rearrangements critical for catalysis .

Role in Catalytic Transition-State Stabilization

Crystallographic studies of PALO-bound OTC reveal:

Structural Feature Functional Role
Phosphonoacetyl Group Mimics carbamoyl phosphate, forming hydrogen bonds with S90, T91, R92, and Q171 .
Ornithine Moiety Binds to the ornithine site via D263, S267, M268 (SMG loop), and N199 .
Tetrahedral Transition State Stabilized by C303 and L304, residues critical for orienting substrates .

PALO’s binding induces a closed conformation in OTC, aligning active-site residues to mirror the transition state during catalysis . Mutagenesis studies show that PALO’s inhibitory efficacy correlates with the magnitude of conformational changes, as mutants with reduced substrate affinity exhibit weaker PALO-induced spectral shifts .

Thermodynamic and Kinetic Linkages

Studies on wild-type and mutant OTCs demonstrate:

  • Binding-Energy Compensation : PALO’s binding energy inversely correlates with the enzyme’s activation energy for transcarbamoylation, indicating induced-fit isomerization optimizes transition-state stabilization .

  • Catalytic Rate Modulation : Mutants with attenuated PALO-induced conformational changes exhibit reduced catalytic efficiency (kcat/Kmk_{\text{cat}}/K_m), confirming the role of structural dynamics in OTC function .

Comparative Analysis with Natural Substrates

  • Carbamoyl Phosphate (CP) : PALO’s phosphonoacetyl group lacks the reactive carbonyl of CP, preventing catalysis while maintaining high-affinity binding .

  • Ornithine : PALO’s L-ornithine backbone ensures proper orientation in the active site, but its δ-amino group is blocked by the phosphonoacetyl moiety, halting the reaction .

Implications for Drug Design

PALO’s structure-function insights have guided the development of transition-state analogs for other enzymes. Its success as an OTC inhibitor highlights the utility of bisubstrate analogs in targeting metabolic enzymes with high specificity .

Comparison with Similar Compounds

PALO vs. Nd-(N-sulfodiaminophosphinyl)-L-ornithine

  • PALO : Binds OTC’s active site as a transition-state analog, stabilizing the oxyanion intermediate formed during catalysis. Mutations in OTC (e.g., Q171H, N199H) disrupt interatomic interactions between PALO and catalytic residues (Arg57, Arg106), impairing enzyme activity .
  • Nd-(N-sulfodiaminophosphinyl)-L-ornithine: Another OTC inactivator, but its mechanism involves covalent modification of the enzyme. Unlike PALO, which acts as a reversible inhibitor, this compound likely forms stable adducts with active-site residues, leading to irreversible inactivation .
Compound Target Enzyme Structural Features Mechanism of Action Key Findings
PALO OTC Phosphonoacetyl group + L-ornithine Transition-state analog, competitive inhibition Binds mutant OTC with minimal conformational changes; disrupts catalytic interactions
Nd-(N-sulfodiaminophosphinyl)-L-ornithine OTC Sulfodiaminophosphinyl group + L-ornithine Irreversible inactivation via covalent modification Proposed to modify active-site residues, differing from PALO’s reversible binding

Transcarbamylase Inhibitors in Other Enzymes

PALO vs. N-(phosphonoacetyl)-putrescine

  • PALO: Used to study OTC’s substrate specificity. Crystal structures show PALO binding induces minor conformational changes in OTC’s catalytic pocket .
  • N-(phosphonoacetyl)-putrescine: A bisubstrate analog inhibitor of putrescine transcarbamylase (PTC), an enzyme in agmatine fermentation. Structural studies reveal PTC shares a conserved active site with OTC but has a unique C-terminal helix that enhances putrescine binding .
Compound Target Enzyme Structural Features Key Findings
PALO OTC Phosphonoacetyl + L-ornithine Stabilizes oxyanion intermediate; used to map OTC mutations
N-(phosphonoacetyl)-putrescine PTC Phosphonoacetyl + putrescine Binds PTC’s active site; C-terminal helix dictates substrate preference

PALO vs. Methotrexate Ornithine Analogues

  • PALO : Specific to urea cycle enzymes.
  • Methotrexate ornithine analogues : Target dihydrofolate reductase (DHFR), a folate metabolism enzyme. Examples include Nδ-(haloacetyl)-L-ornithine derivatives, which inhibit DHFR and tumor cell growth .
Compound Target Enzyme Structural Features Mechanism of Action
PALO OTC Phosphonoacetyl + L-ornithine Transition-state analog
Nδ-(haloacetyl)-L-ornithine DHFR Haloacetyl group + L-ornithine Competitive inhibition of folate binding

PALO vs. Argpyrimidine

  • Argpyrimidine: A fluorescent adduct formed via methylglyoxal modification of arginine, yielding Nδ-(5-hydroxy-4,6-dimethylpyrimidine-2-yl)-L-ornithine.
Compound Formation Biological Role
PALO Synthetic bisubstrate analog OTC inhibition, structural studies
Argpyrimidine Maillard reaction product Biomarker of oxidative stress in diabetes

Key Findings and Implications

  • PALO’s specificity makes it indispensable for probing OTC mutations and designing therapies for OTCD .
  • Structural insights from PALO and N-(phosphonoacetyl)-putrescine highlight evolutionary divergence in transcarbamylase substrate recognition .
  • Ornithine derivatives exhibit remarkable versatility, spanning enzyme inhibition (PALO, methotrexate analogues) and metabolic signaling (argpyrimidine) .

Q & A

Q. What synthetic strategies improve the yield and efficiency of PALO production?

PALO synthesis traditionally faced challenges with multi-step protection/deprotection of reactive groups. A novel approach using 9-borabicyclo[3.3.1]nonane (9-BBN) as a transient protecting group for the δ-amino group of L-ornithine enables direct phosphonoacetylation under mild conditions. This method reduces steps from 7 to 4 and increases yield by 38% compared to prior routes .

  • Key data :
Traditional Method9-BBN Method
7 steps4 steps
45% yield83% yield
Harsh conditionsMild (pH 7)

Q. How does PALO inhibit ornithine transcarbamylase (OTC)?

PALO acts as a bisubstrate analog, mimicking the tetrahedral transition state of OTC’s carbamoyl phosphate (CP) and L-ornithine condensation. Crystal structures (1.85 Å resolution) reveal PALO binds at the interdomain cleft, inducing domain closure and forming a charge-relay system involving Cys-303, Asp-263, and the α-amino group of L-ornithine. This disrupts CP’s nucleophilic attack by the δ-amino group .

Q. Which structural techniques validate PALO-OTC binding interactions?

X-ray crystallography (e.g., PDB 1OTC) and PROCHECK stereochemical validation are critical. In the PALO-OTC complex, hydrogen bonds between PALO’s phosphonate and Arg-57/His-302 stabilize the transition state. Mutational studies (e.g., C303A) confirm loss of inhibitory potency due to disrupted charge relay .

Advanced Research Questions

Q. How do mutations in OTC confer resistance to PALO inhibition?

Pseudomonas savastanoi ROTCase resists PALO via substitutions in the CP-binding site (e.g., Thr-100→Ala) and the “SMG loop” (Ser-180→Gly). These mutations reduce PALO’s binding affinity by 10-fold and alter domain closure kinetics. Steady-state kinetics show ROTCase has a random substrate-binding mechanism (vs. ordered in wild-type), with a 98% reduction in kcat due to rate-limiting chemistry .

  • Contradiction : While most OTCases show ordered CP binding first, ROTCase’s partial substrate suppression of <sup>13</sup>C kinetic isotope effects suggests a hybrid mechanism .

Q. Can computational docking predict PALO’s efficacy against OTC mutants?

AutoDock Vina simulations (RMSD ≤1.2 Å) correlate with experimental IC50 for 32 OTC mutants. For example, Q171H and N199H mutations disrupt hydrogen bonding with PALO’s phosphonate, reducing binding energy by 2.8 kcal/mol. However, PALO retains partial inhibition due to conserved interactions with Arg-57 .

  • Methodology :
  • Prepare mutant OTC structures using RosettaCM.
  • Dock PALO with Vina (exhaustiveness=32, grid center at catalytic site).
  • Validate with MM/GBSA binding energy calculations.

Q. What experimental designs address PALO resistance in bacterial OTCases?

Co-administration with CP competitors (e.g., N-sulfodiaminophosphinyl-L-ornithine) or metabolic engineering to upregulate NADPH-dependent pathways (e.g., gapC/rocG overexpression in Corynebacterium glutamicum) can bypass resistance. NADPH availability increases L-ornithine flux, saturating OTC and reducing PALO’s efficacy .

  • Data :
StrategyL-Ornithine YieldNADPH (nmol/mg)
Wild-type12.12 g/L0.45
rocG integration14.84 g/L0.82
gapC + rocG14.80 g/L0.85

Methodological Notes

  • Stereochemical validation : Use PROCHECK to ensure Ramachandran outliers <0.5% in PALO-OTC structures .
  • Kinetic assays : Pre-steady-state stopped-flow analysis (e.g., <sup>13</sup>C isotope effects) distinguishes binding vs. catalytic steps in mutant OTCases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.